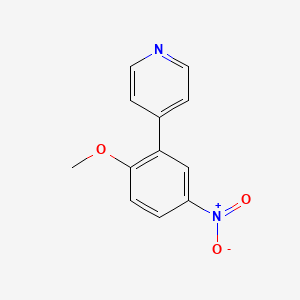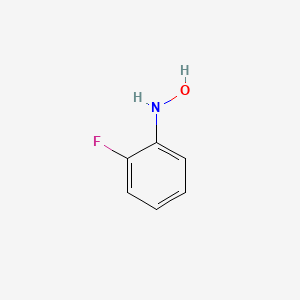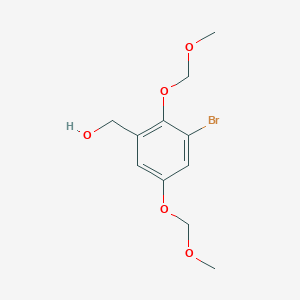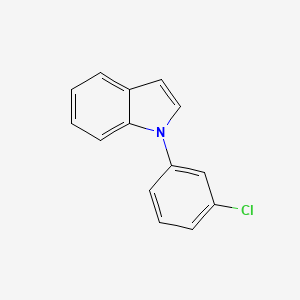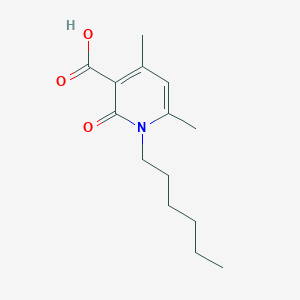
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid is an organic compound with a unique structure that includes a hexyl chain, a carboxyl group, and a dimethylpyridone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid typically involves the reaction of 4,6-dimethyl-2-pyridone with n-hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hexyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Hexyl-3-methylimidazolium chloride: A compound with a similar hexyl chain but different core structure.
n-Hexyl laurate: Another compound with a hexyl chain but different functional groups.
4-Hexylresorcinol: A compound with a hexyl chain and phenolic groups, used for its antiseptic properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-8-15-11(3)9-10(2)12(13(15)16)14(17)18/h9H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
HGWCFLSSCOTRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=CC(=C(C1=O)C(=O)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-5-[1,3]dioxolan-2-yl-phenol](/img/structure/B8341903.png)
![2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B8341908.png)
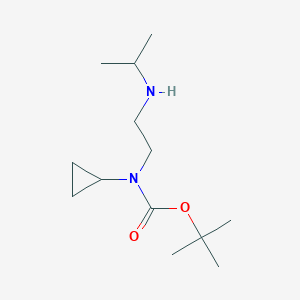
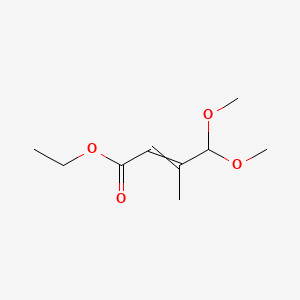
![4-chloro-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B8341929.png)
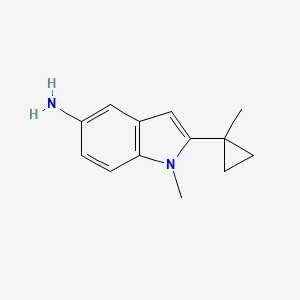
![8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8341941.png)
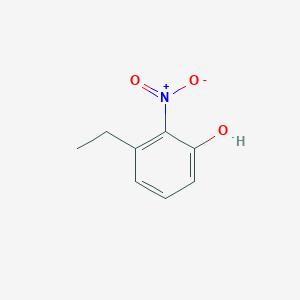
![5-(1,1-dioxothiazinan-2-yl)-N-[[4-fluoro-2-(methylcarbamoyl)phenyl]methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B8341959.png)
![7-Phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B8341963.png)
